

# Ethacridine lactate chemical and physical properties

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## Compound of Interest

Compound Name: Ethacridine Lactate

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An In-depth Technical Guide to the Chemical and Physical Properties of **Ethacridine Lactate**

**Ethacridine lactate**, known by trade names such as Rivanol, is an aromatic organic compound derived from acridine. It is utilized primarily as a topical antiseptic and, in some regions, as an agent for inducing second-trimester abortion.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**Ethacridine lactate** is formally named 2-ethoxy-6,9-diaminoacridine monolactate monohydrate.<sup>[1]</sup> It typically appears as an orange-yellow crystalline powder with a bitter taste and a stinging smell.<sup>[1][3]</sup>

## General Properties

The fundamental chemical and physical characteristics of **ethacridine lactate** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid	[1][4]
Synonyms	Acrinol, Rivanol, Ethodin	[2][5]
Molecular Formula	C <sub>18</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> (anhydrous) C <sub>18</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> ·H <sub>2</sub> O or C <sub>15</sub> H <sub>15</sub> N <sub>3</sub> O·C <sub>3</sub> H <sub>6</sub> O <sub>3</sub> ·H <sub>2</sub> O (monohydrate)	[1][6][7]
Molecular Weight	343.38 g/mol (anhydrous) 361.40 g/mol (monohydrate)	[1][4][7]
Appearance	Orange-yellow crystalline powder	[1][3][6]
Melting Point	226 °C 235 °C 243-245 °C 245 °C (decomposes)	[1] [8] [5][9][10] [11]
pKa (Strongest Basic)	12.12	[12][13]
pKa (Strongest Acidic)	18.09	[12][13]
Density	~1.32 g/cm <sup>3</sup>	[2]

## Solubility Profile

**Ethacridine lactate**'s solubility is a critical factor for its formulation and application.

Solvent	Solubility	Source(s)
Water	Soluble / Sparingly soluble 1 part in 15 parts water 1 part in 9 parts boiling water 69 mg/mL	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[11]</a> <a href="#">[8]</a> <a href="#">[8]</a> <a href="#">[14]</a>
Ethanol (96%)	Very slightly soluble / Slightly soluble	<a href="#">[3]</a> <a href="#">[5]</a>
DMSO	69 mg/mL (200.94 mM)	<a href="#">[14]</a>
Methylene Chloride	Practically insoluble	<a href="#">[5]</a> <a href="#">[9]</a>
Ether	Insoluble	<a href="#">[2]</a> <a href="#">[3]</a>
Chloroform	Insoluble	<a href="#">[2]</a>
Benzene	Insoluble	<a href="#">[2]</a>

## Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of **ethacridine lactate**.

Technique	Data	Source(s)
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ at 271 nm in double-distilled water	[15][16]
Molar Absorptivity ( $\epsilon$ ): $59.781 \times 10^3 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	[16]	
Fluorescence	Greenish-yellow solution exhibits strong green fluorescence under UV light (365 nm)	[6][17]
Infrared (IR) Spectroscopy	Characteristic peaks correspond to O-H stretching ( $3408\text{-}3432 \text{ cm}^{-1}$ ), C-H stretching ( $2931\text{-}2938 \text{ cm}^{-1}$ ), C=O stretching ( $1600\text{-}1750 \text{ cm}^{-1}$ ), and other functional groups.	[18]

## Experimental Protocols

This section details methodologies for the analysis of **ethacridine lactate**.

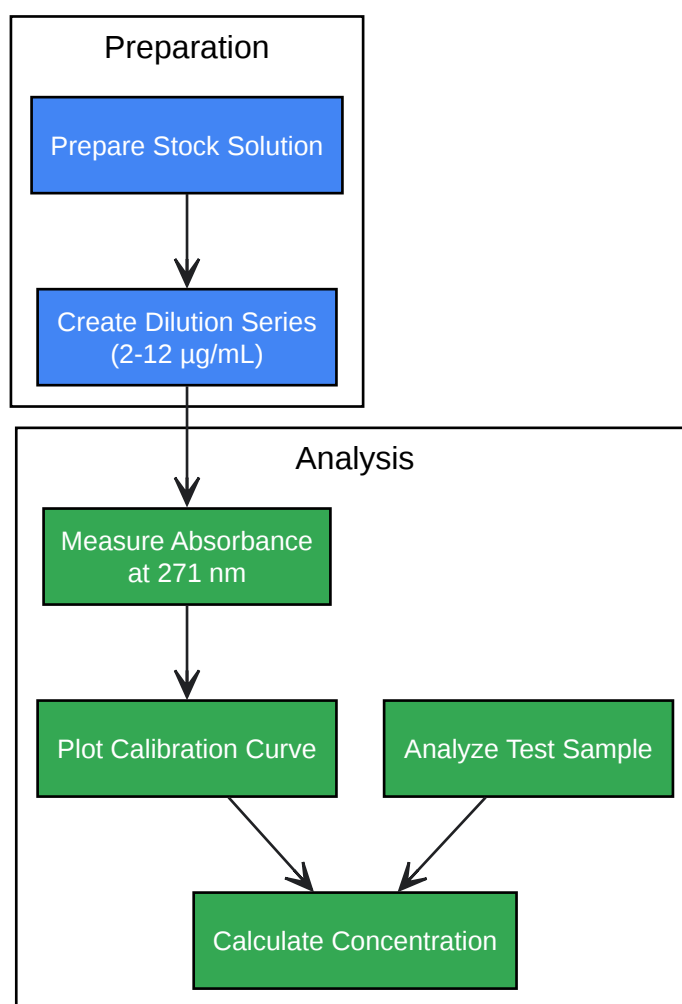
### UV-Vis Spectrophotometric Quantification

This method is used for the quantitative estimation of **ethacridine lactate** in bulk or pharmaceutical formulations.[16]

- Apparatus: UV-Vis Spectrophotometer (e.g., Shimadzu 2450).
- Reagents: Double-distilled water.
- Procedure:
  - Preparation of Stock Solution: Accurately weigh and dissolve **ethacridine lactate** in double-distilled water to prepare a stock solution.

- Preparation of Calibration Standards: Prepare a series of standard solutions with concentrations ranging from 2-12  $\mu\text{g/mL}$  by diluting the stock solution with double-distilled water.[16]
- Spectrophotometric Measurement: Measure the absorbance of each standard solution at the  $\lambda_{\text{max}}$  of 271 nm against a double-distilled water blank.[16]
- Calibration Curve Construction: Plot a graph of absorbance versus concentration. The method demonstrates linearity within the 2-12  $\mu\text{g/mL}$  range.[16]
- Sample Analysis: Prepare the sample solution, filter through a 0.45  $\mu\text{m}$  membrane, and measure its absorbance at 271 nm.[15] Calculate the concentration using the calibration curve.

#### Workflow for UV-Vis Spectrophotometric Quantification



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Caption: Workflow for UV-Vis Spectrophotometric Quantification.

## Identification by Infrared (IR) Absorption Spectrophotometry

This is a primary identification test as per pharmacopeial standards.[17]

- Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
- Reagents: **Ethacridine Lactate** Monohydrate CRS (Certified Reference Standard).
- Procedure:
  - Prepare the sample and the reference standard (e.g., as KBr pellets).
  - Record the infrared absorption spectrum of the sample and the reference standard over the appropriate wavelength range.
  - Compare the spectra. The absorption maxima in the sample's spectrum should correspond in position and relative intensity to those in the spectrum of the reference standard.[17]

## Liquid Chromatography (for Related Substances)

This protocol, adapted from the European Pharmacopoeia, is for determining the presence of impurities.[17]

- Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reagents: Acetonitrile, Sodium octanesulfonate, Phosphate buffer solution (pH 2.8).
- Chromatographic Conditions:
  - Column: Octadecylsilyl silica gel for chromatography (5  $\mu$ m), 0.25 m x 4.6 mm.

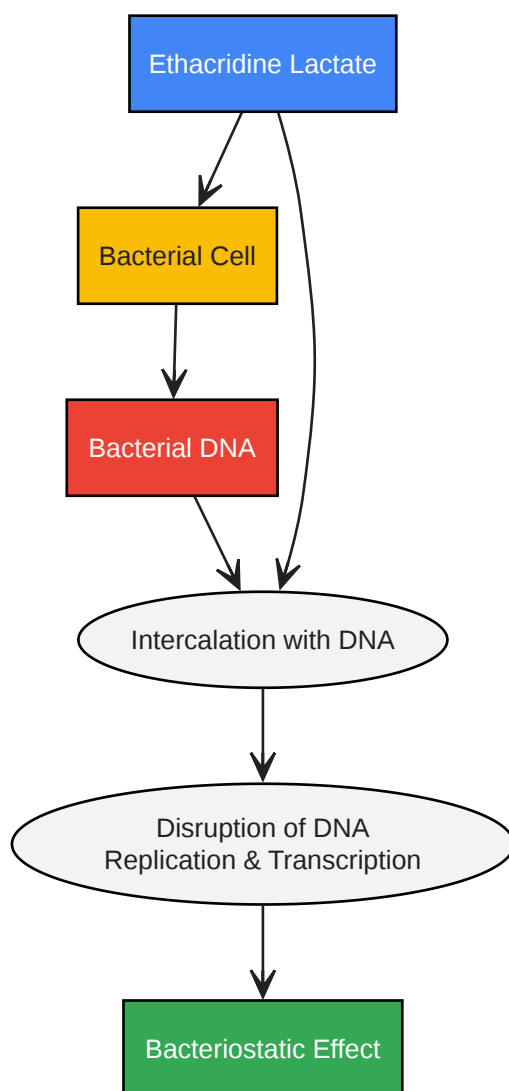
- Mobile Phase: A solution of 1.0 g sodium octanesulfonate in a mixture of 300 mL acetonitrile and 700 mL phosphate buffer (pH 2.8).[17]
- Flow Rate: 1 mL/min.
- Detection: Spectrophotometer at 268 nm.
- Injection Volume: 10 µL.
- Procedure:
  - Test Solution: Dissolve 10.0 mg of the substance in the mobile phase and dilute to 25.0 mL.
  - Reference Solutions: Prepare reference solutions by diluting the test solution to defined concentrations (e.g., 1.0% and 0.1%).
  - Inject the solutions and record the chromatograms. The retention time for ethacridine is approximately 15 minutes.[17]
  - Analyze the chromatograms for the presence and area of any impurity peaks relative to the principal peak.

## Mechanism of Action & Signaling Pathways

**Ethacridine lactate** exerts its biological effects through several mechanisms, primarily as an antiseptic and an abortifacient. It is also investigated as a PARG inhibitor.[14]

### Antiseptic Action

As an acridine derivative, ethacridine's primary antiseptic effect is attributed to its ability to intercalate with microbial DNA.[8] This interaction disrupts DNA replication and transcription, leading to a bacteriostatic effect, particularly against Gram-positive bacteria like Staphylococci and Streptococci.[1]



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Caption: Antiseptic Mechanism of **Ethacridine Lactate**.

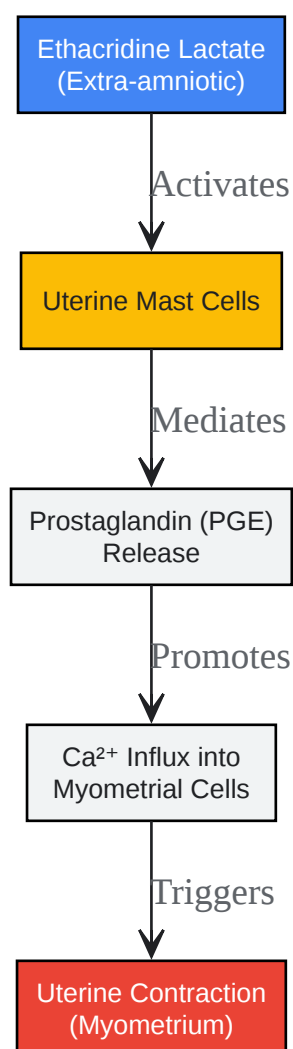
## Abortifacient Action

When instilled extra-amniotically, **ethacridine lactate** induces uterine contractions. The mechanism is multifactorial, involving local inflammatory responses and hormonal signaling.

- Mast Cell Activation: It activates uterine mast cells, triggering the release of inflammatory mediators.[6]
- Prostaglandin Release: This leads to an increase in local levels of prostaglandins (e.g., PGE).[8]



- Calcium Ion Influx: Prostaglandins and other mediators promote the influx of calcium ions into the myometrial (uterine smooth muscle) cells.[19]
- Myometrial Contraction: The elevated intracellular calcium concentration is a key trigger for the contraction of uterine smooth muscle, leading to labor.[19]



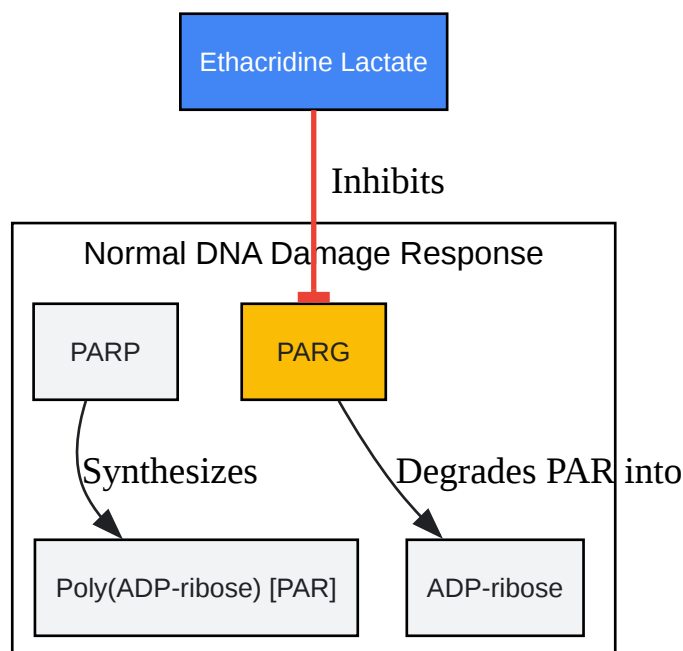
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Caption: Abortifacient Signaling Pathway of **Ethacridine Lactate**.

## PARG Inhibition

**Ethacridine lactate** has been identified as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[14][20] PARG is a key enzyme in the DNA damage response pathway, responsible for degrading poly(ADP-ribose) (PAR) polymers synthesized by PARP enzymes. Inhibition of

PARG leads to the accumulation of PAR, which can affect cellular processes like DNA repair and cell death. This activity positions it as a tool for research in oncology and cellular biology.



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Caption: Inhibition of PARG by **Ethacridine Lactate**.

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